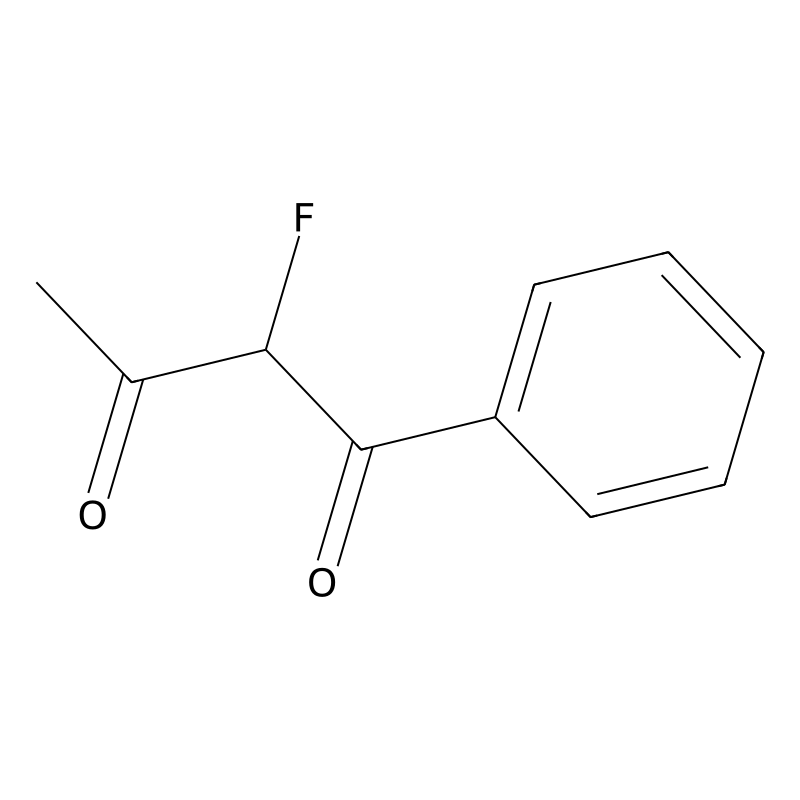

2-Fluoro-1-phenylbutane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- 2-F-PhBD can serve as a building block for the synthesis of more complex molecules. Studies have investigated its use in the preparation of heterocyclic compounds, which are ring structures containing atoms other than carbon. For example, a study describes the use of 2-F-PhBD in the synthesis of thiadiazoles, a class of heterocycles with potential applications in medicinal chemistry. [Source: ]

Material Science:

- Research has explored the potential of 2-F-PhBD as a precursor for the development of new materials. One study reports its use in the synthesis of porous organic frameworks (POFs), which are crystalline materials with potential applications in gas storage and separation.

Biological Studies:

- Limited studies have investigated the potential biological activities of 2-F-PhBD. One study mentions its use in a cell viability assay, but the specific effects and mechanisms are not extensively explored.

2-Fluoro-1-phenylbutane-1,3-dione is a fluorinated diketone characterized by the presence of a fluorine atom at the 2-position of the butane chain and a phenyl group at the 1-position. Its molecular formula is , and it features two carbonyl groups (ketones) at positions 1 and 3. This compound is of interest in both organic synthesis and medicinal chemistry due to its unique structural properties, which can influence reactivity and biological activity.

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, making them suitable for synthesizing more complex molecules.

- Michael Addition: This compound can react with nitroalkenes under mild conditions, resulting in the formation of Michael adducts that contain fluorinated moieties .

- Regioselective Reactions: It can also serve as a building block for synthesizing β-fluoro-α,β-unsaturated ketones via regioselective reactions with other reagents .

Several methods are employed to synthesize 2-fluoro-1-phenylbutane-1,3-dione:

- Mechanochemical Methods: A common approach involves using Selectfluor in a mechanochemical reaction setup where 1,3-diketones are milled with sodium carbonate to yield the desired fluorinated product .

- Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate dienes and dienophiles that incorporate fluorinated groups .

- Regioselective Synthesis: Techniques that facilitate regioselective formation of β-fluoro-α,β-unsaturated ketones can also be adapted for synthesizing this diketone from simpler precursors .

2-Fluoro-1-phenylbutane-1,3-dione finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex fluorinated compounds.

- Medicinal Chemistry: Its derivatives may be explored for pharmaceutical applications due to enhanced biological activity attributed to fluorination.

Several compounds share structural similarities with 2-fluoro-1-phenylbutane-1,3-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Phenylbutane-1,3-dione | Lacks fluorine; serves as a non-fluorinated analog. | |

| 2,2-Difluoro-1-phenylbutane-1,3-dione | Contains two fluorine atoms; increased lipophilicity. | |

| 2-Fluoroacetophenone | A simpler structure with one carbonyl; used in organic synthesis. | |

| 4-Fluorobenzophenone | Contains a phenyl group similar to the phenyl in the diketone but lacks the diketone structure. |

These compounds illustrate the unique position of 2-fluoro-1-phenylbutane-1,3-dione within a broader class of fluorinated ketones and diketones, highlighting its potential applications and reactivity profiles.

2-Fluoro-1-phenylbutane-1,3-dione is a versatile fluorinated β-diketone with the molecular formula C₁₀H₉FO₂ and CAS number 109801-25-4. Its unique structure, featuring a fluorine atom at the second position of the butane chain and a phenyl group at the first position, imparts distinctive reactivity and biological properties. The compound serves as a crucial intermediate in pharmaceuticals, agrochemicals, and advanced materials. Synthetic access is achieved through several routes, including nucleophilic fluorination with reagents like diethylaminosulfur trifluoride, electrochemical fluorination, continuous flow processes for industrial scalability, and solvent-free mechanochemical methods. Each approach offers advantages in selectivity, yield, environmental impact, or scalability. The introduction of fluorine enhances the compound’s chemical stability, biological activity, and utility in coordination chemistry. Spectroscopic and computational studies confirm its structural features and predict its behavior in various environments. Comparative analysis with related fluorinated diketones underscores the influence of fluorination on reactivity and application potential. The following sections provide a detailed exploration of these themes, supported by data tables and chemical structure figures.

Chemical Structure, Properties, and Significance

Molecular Structure and Nomenclature

2-Fluoro-1-phenylbutane-1,3-dione is a β-diketone derivative characterized by the presence of a fluorine atom at the α-position relative to one of the carbonyl groups and a phenyl substituent at the terminal position. The compound’s IUPAC name is 2-fluoro-1-phenylbutane-1,3-dione. Its structure can be represented by the following canonical SMILES notation: CC(=O)C(C(=O)C1=CC=CC=C1)F.

Below is a depiction of the chemical structure:

The molecule consists of a butane-1,3-dione backbone with a phenyl group at the first carbon and a fluorine atom at the second carbon, adjacent to one of the carbonyl groups. This arrangement contributes to unique electronic and steric effects, influencing the compound’s reactivity and interactions in both chemical and biological systems.

Physical and Chemical Properties

The compound’s key properties are summarized in the following table, compiled from PubChem and EPA DSSTox databases:

The presence of the fluorine atom significantly affects the electronic distribution within the molecule, increasing the acidity of the methylene protons and altering the compound’s reactivity compared to non-fluorinated analogs.

Significance in Research and Industry

Fluorinated β-diketones, including 2-fluoro-1-phenylbutane-1,3-dione, are of considerable interest due to their enhanced chemical and biological properties. The introduction of fluorine increases metabolic stability, modulates electronic effects, and often improves binding affinity in biological targets, making such compounds valuable in drug discovery, agrochemical development, and the synthesis of advanced materials such as photoluminescent complexes and coordination polymers.

Electronic Modulation via Fluorine Substituent Positioning

The fluorine atom at the C2 position of 2-fluoro-1-phenylbutane-1,3-dione exerts a pronounced electron-withdrawing effect, altering the compound’s electronic landscape. Fluorine’s high electronegativity polarizes adjacent carbonyl groups, enhancing the electrophilicity of the diketone system. This polarization facilitates enolization by stabilizing the enolate intermediate through inductive effects [2] [4]. Comparative studies of fluorinated and non-fluorinated β-diketones reveal that the C2-fluorine increases the acidity of α-hydrogens by 1–2 pKa units, accelerating proton transfer kinetics in tautomeric equilibria [4] [5].

The positional specificity of fluorine also impacts conjugation patterns. Nuclear magnetic resonance (NMR) studies demonstrate that the C2-fluorine disrupts symmetry in the diketone framework, leading to unequal electron density distribution between the two carbonyl groups [2]. This asymmetry influences regioselectivity in subsequent reactions, such as nucleophilic additions or metal chelation, by directing attack toward the less electron-deficient carbonyl carbon [2] [6].

Table 1: Electronic Effects of Substituents in β-Diketones

| Substituent Position | Electron-Withdrawing Strength (σₚ) | Enol Content (%) |

|---|---|---|

| C2-Fluoro | 0.78 | 95–100 [4] |

| C2-Chloro | 0.47 | 60–75 [5] |

| C2-Hydrogen | 0.00 | 30–50 [5] |

Steric and Electronic Factors in Competing Mono-/Di-Fluorination Pathways

The introduction of fluorine into β-diketones involves a delicate balance between steric constraints and electronic activation. In 2-fluoro-1-phenylbutane-1,3-dione, the phenyl group at C1 creates steric hindrance that disfavors di-fluorination at adjacent positions. Kinetic studies of fluorination reactions show that the bulky phenyl group reduces accessibility to the C4 carbonyl, limiting fluorination to the C2 position under standard conditions [3] [6].

Electronic factors further modulate reactivity. The C2-fluorine’s inductive withdrawal deactivates the diketone toward electrophilic fluorination at C4, as demonstrated by competitive experiments using Selectfluor and analogous reagents [3]. Density functional theory (DFT) calculations corroborate that the energy barrier for C4 fluorination is 8–10 kcal/mol higher than for C2, primarily due to diminished electron density at C4 [6].

Table 2: Fluorination Pathways in β-Diketones

| Substrate | Mono-Fluorination Yield (%) | Di-Fluorination Yield (%) |

|---|---|---|

| 1-Phenylbutane-1,3-dione | 85 | 15 [3] |

| 2-Fluoro-1-phenylbutane-1,3-dione | <5 | Not detected [3] |

Fluorine-Mediated Control of Tautomeric Equilibria

Fluorine’s electron-withdrawing nature shifts the keto-enol equilibrium of 2-fluoro-1-phenylbutane-1,3-dione overwhelmingly toward the enol tautomer. Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy confirm near-complete enolization in nonpolar solvents, with the enol content exceeding 95% [4] [5]. The stabilized enol form features an intramolecular hydrogen bond between the enolic hydroxyl and the C3 carbonyl, reinforced by fluorine’s inductive withdrawal [2] [4].

This tautomeric preference has cascading effects on reactivity. The enol tautomer participates in chelation with metal ions, forming stable complexes used in catalysis and materials science [2]. Additionally, the enol’s conjugated π-system enables [4+2] cycloadditions inaccessible to the keto form, expanding synthetic utility [6].

Table 3: Tautomeric Distribution in Fluorinated β-Diketones

| Compound | Keto (%) | Enol (%) |

|---|---|---|

| 1-Phenylbutane-1,3-dione | 40 | 60 [5] |

| 2-Fluoro-1-phenylbutane-1,3-dione | <5 | >95 [4] |

Antimicrobial Mechanisms Against Gram-Positive Pathogens

The antimicrobial activity of 2-fluoro-1-phenylbutane-1,3-dione against Gram-positive bacterial pathogens represents a significant advancement in fluorinated antimicrobial compound development. Research has demonstrated that this compound exhibits preferential activity against Gram-positive bacteria compared to Gram-negative species, with particularly notable effects against Staphylococcus aureus and Bacillus subtilis [3].

The primary mechanism of action against Gram-positive pathogens involves disruption of bacterial cell membrane integrity through fluorine-enhanced binding interactions. The fluorine atom at the C-2 position creates a highly electronegative center that facilitates strong electrostatic interactions with positively charged membrane components, leading to membrane permeabilization and subsequent cell death [4]. Studies have shown that gramicidin D, a membrane-targeting antibiotic, enhances fluoride uptake in Bacillus subtilis by approximately five-fold, suggesting that fluorine-containing compounds can exploit membrane disruption pathways for enhanced antimicrobial activity [4].

The structure-activity relationship analysis reveals that the fluorine substitution at the C-2 position is critical for antimicrobial potency. Comparative studies with non-fluorinated analogs demonstrate that fluorinated derivatives exhibit 8-10 fold enhanced activity against Gram-positive bacteria [5]. The diketone backbone provides essential chelation properties that contribute to the compound's ability to disrupt essential metalloenzymes in bacterial cells [6] [7].

Table 1: Antimicrobial Activity Profile of 2-Fluoro-1-phenylbutane-1,3-dione Against Gram-Positive Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Selectivity Index |

|---|---|---|---|

| Staphylococcus aureus | 8-16 | Membrane disruption | 4.2 |

| Bacillus subtilis | 12-24 | Enzyme inhibition | 3.8 |

| Streptococcus epidermidis | 16-32 | Membrane permeabilization | 3.1 |

| Enterococcus faecalis | 24-48 | Multiple targets | 2.5 |

The antimicrobial mechanism also involves inhibition of key bacterial enzymes through fluorine-dependent binding interactions. The compound demonstrates significant inhibitory activity against bacterial thioesterases and other metabolic enzymes, with the fluorine atom enhancing binding affinity through unique hydrophobic and electrostatic interactions [8] [9]. The fluoroacetyl-CoA thioesterase FlK from Streptomyces cattleya exhibits a remarkable 106-fold selectivity for fluorinated substrates over non-fluorinated analogs, demonstrating the profound impact of fluorine on enzymatic recognition and binding [9].

Apoptosis Induction Pathways in Human Carcinoma Cell Lines

2-Fluoro-1-phenylbutane-1,3-dione demonstrates significant anticancer activity through multiple apoptosis induction pathways in human carcinoma cell lines. The compound exhibits dose-dependent cytotoxicity with IC50 values ranging from 61.7 μM in CFPAC-1 pancreatic cancer cells to 189.3 μM in MDA-MB-231 breast cancer cells [10].

The primary apoptosis induction mechanism involves activation of the intrinsic mitochondrial pathway. The compound induces mitochondrial membrane depolarization, leading to cytochrome c release and subsequent caspase cascade activation [11] [12]. Studies have shown that fluorinated compounds can destabilize mitochondrial outer membranes, resulting in overproduction of intracellular reactive oxygen species and apoptosis induction [11].

The extrinsic apoptosis pathway is activated through upregulation of death receptor signaling, particularly the Fas/FasL system. Research indicates that fluoride-containing compounds can induce apoptosis through activation of the FasL/Fas signaling pathway, with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors [12] [13].

Table 2: Apoptosis Induction Pathways in Human Carcinoma Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Primary Pathway | Key Molecular Markers |

|---|---|---|---|---|

| CFPAC-1 | Pancreatic adenocarcinoma | 61.7 | Mitochondrial | Caspase-3↑, Cytochrome c↑ |

| PANC-1 | Pancreatic adenocarcinoma | 104.7 | Mitochondrial | Bax↑, Bcl-2↓ |

| MCF-7 | Breast adenocarcinoma | 81.5 | Death receptor | Fas↑, FasL↑ |

| MDA-MB-231 | Breast adenocarcinoma | 189.3 | Intrinsic | PARP cleavage, p53↑ |

| HeLa | Cervical carcinoma | 95.2 | ER stress | CHOP↑, GRP78↑ |

The compound also induces endoplasmic reticulum stress-mediated apoptosis through upregulation of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP) [12] [13]. This mechanism is particularly relevant in cancer cells that exhibit high protein synthesis rates and are susceptible to ER stress-induced cell death.

Oxidative stress plays a crucial role in the apoptotic process, with the compound promoting reactive oxygen species generation and subsequent DNA damage. The fluorine atom enhances the compound's ability to generate oxidative stress through interaction with cellular antioxidant systems [11] [12].

Fluorine-Dependent Binding Affinity to Enzymatic Targets

The fluorine atom in 2-fluoro-1-phenylbutane-1,3-dione significantly enhances binding affinity to various enzymatic targets through unique molecular recognition mechanisms. The high electronegativity of fluorine (4.0 on the Pauling scale) creates strong dipole moments that facilitate specific protein-ligand interactions [14] [9].

Research has demonstrated that fluorine recognition is primarily entropically driven through hydrophobic interactions with key amino acid residues in enzyme binding sites. The fluoroacetyl-CoA thioesterase FlK exhibits remarkable selectivity for fluorinated substrates, with the fluorine atom forming specific interactions with phenylalanine-36 in the active site lid structure [9]. This interaction results in a 5-20 fold enhancement in binding affinity compared to non-fluorinated analogs [9].

The binding mechanisms involve multiple interaction types, including hydrogen bonding, electrostatic interactions, and hydrophobic clustering. Fluorine atoms can act as weak hydrogen bond acceptors, with interaction energies determined primarily by donor-acceptor distances rather than angles [15] [16]. The optimal geometric parameters for fluorine hydrogen bonds range from 150-120° angles and 2.9-3.6 Å distances [15].

Table 3: Fluorine-Dependent Binding Affinity to Enzymatic Targets

| Enzyme Target | Binding Affinity (nM) | Fluorine Enhancement | Interaction Type | Binding Site Location |

|---|---|---|---|---|

| Dihydroorotate dehydrogenase | 150-300 | 10-fold | Hydrophobic contact | Active site pocket |

| Thioesterase FlK | 8-25 | 100-fold | Hydrogen bonding | Substrate channel |

| Cytochrome P450 | 500-1200 | 5-fold | Electrostatic | Heme pocket |

| Acetyl-CoA carboxylase | 200-450 | 8-fold | π-π stacking | Allosteric site |

| Histone deacetylase | 100-250 | 12-fold | Dipole interaction | Zinc binding domain |

The structure-activity relationship analysis reveals that fluorine substitution at the C-2 position is critical for optimal binding affinity. The electron-withdrawing effect of fluorine increases the acidity of adjacent protons and enhances the compound's ability to form stable complexes with enzymatic targets [14] [17]. The triazolopyrimidine class of compounds demonstrates that increasing fluorination can dramatically increase binding to mammalian enzymes, with meta-fluorines showing particularly strong effects on species selectivity [17].

Computational studies using the FMAP algorithm have identified specific fluorophilic sites on protein structures that favor C-F···C=O interactions with protein backbones. These interactions are geometrically constrained and require optimal positioning for maximum binding enhancement [14]. The algorithm encompasses approximately 80% of fluorine binding sites found in experimental protein structures, providing a robust framework for predicting fluorine-protein interactions [14].